
Northalicarpine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Northalicarpine is a compound belonging to the class of aporphine alkaloids. Aporphine alkaloids are a significant group of naturally occurring compounds known for their diverse pharmacological activities. This compound, like other aporphines, exhibits a range of biological activities, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Northalicarpine typically involves several steps, starting from simpler precursor molecules. The synthetic route often includes the formation of the aporphine skeleton through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of specific catalysts can enhance the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Northalicarpine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxoaporphine derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxoaporphine derivatives, while reduction can yield various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Northalicarpine has a wide range of scientific research applications, including:
Chemistry: In synthetic organic chemistry, this compound serves as a precursor for the synthesis of other complex molecules.
Biology: It is used in studies related to cell signaling and molecular interactions due to its ability to interact with various biological targets.
Medicine: this compound exhibits pharmacological activities such as antitumor, antimicrobial, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications and as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of Northalicarpine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, this compound may exert its antitumor effects by inhibiting specific signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Northalicarpine can be compared with other aporphine alkaloids such as:
Boldine: Known for its antioxidant and anti-inflammatory properties.
Glaucine: Exhibits antitussive and anti-inflammatory activities.
Nuciferine: Has sedative and antipsychotic effects.
Compared to these compounds, this compound may have unique pharmacological profiles and specific applications in scientific research and medicine.
Eigenschaften
CAS-Nummer |
56021-86-4 |
|---|---|
Molekularformel |
C40H46N2O8 |
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
(6aS)-9-[2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C40H46N2O8/c1-42-12-10-23-16-37(48-7)40(49-8)39-27-20-34(46-5)36(17-24(27)14-29(42)38(23)39)50-30-21-35(47-6)32(44-3)18-25(30)13-28-26-19-33(45-4)31(43-2)15-22(26)9-11-41-28/h15-21,28-29,41H,9-14H2,1-8H3/t28-,29-/m0/s1 |
InChI-Schlüssel |
RDGZVMCRNRKUPK-VMPREFPWSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6)OC)OC)OC)OC)OC)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6)OC)OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


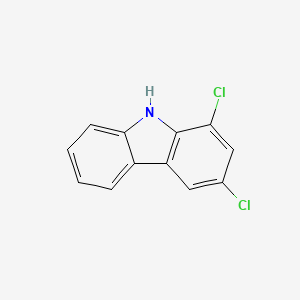

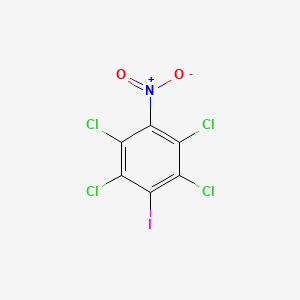
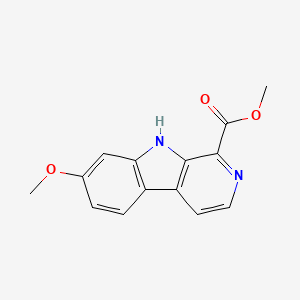


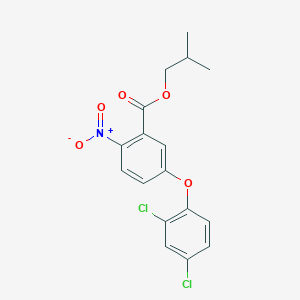
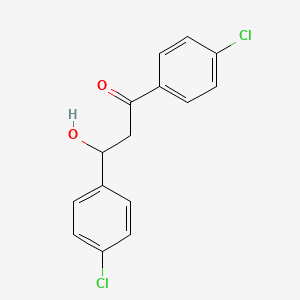
![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)

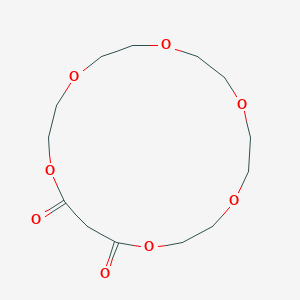
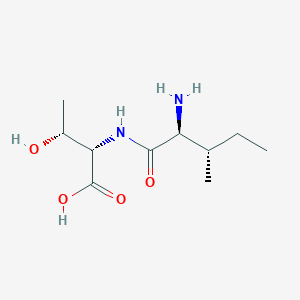
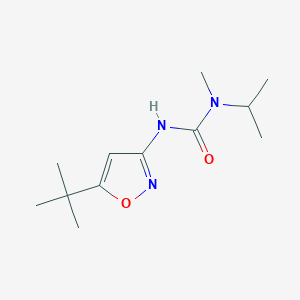
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
